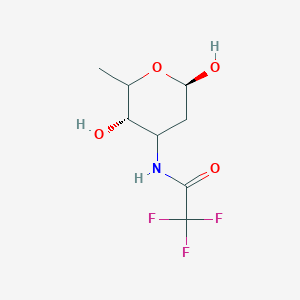

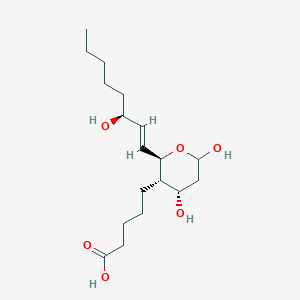

D-Benzyloxycarbonylaspartic Anhydride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

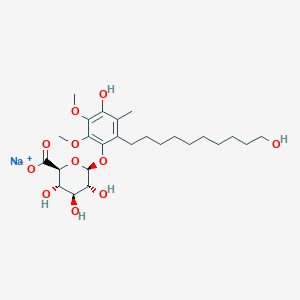

D-Benzyloxycarbonylaspartic anhydride (D-BOC-Asp) is an important reagent used in organic synthesis and peptide chemistry. It is a versatile reagent that can be used to modify the side chain of amino acids and peptides. It has been widely used in the synthesis of peptides, peptidomimetics and other compounds. It is also used in the preparation of peptide-based drugs, such as peptide hormones and peptide antibiotics.

Scientific Research Applications

Pharmaceutical Testing

D-Benzyloxycarbonylaspartic Anhydride: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods used to test and validate various pharmaceutical compounds.

Synthesis of Complex Molecules

In organic synthesis, D-Benzyloxycarbonylaspartic Anhydride acts as a versatile building block. It facilitates the synthesis of complex molecules, particularly in the development of new drugs and therapeutic agents.

Biochemistry Research

This compound is instrumental in biochemistry research, particularly in the synthesis of carbohydrate building blocks. It allows for regioselective protection and deprotection strategies, which are essential in the synthesis of partially protected carbohydrates .

Drug Development

D-Benzyloxycarbonylaspartic Anhydride: plays a significant role in drug development. It’s used to modify the physicochemical properties of drugs, enhancing their solubility, stability, and bioavailability .

Proteomics Research

In proteomics, D-Benzyloxycarbonylaspartic Anhydride is used for pharmaceutical testing and as a reference standard in various assays to ensure the reliability of experimental results .

Enzyme Inhibition Studies

The compound is also used in enzyme inhibition studies. It’s a part of the synthesis process for compounds that are tested for their ability to inhibit specific enzymes, which is a common strategy in the development of new medications for diseases like cancer .

properties

| { "Design of the Synthesis Pathway": "The synthesis of D-Benzyloxycarbonylaspartic Anhydride can be achieved through the reaction of N-Benzyloxycarbonylaspartic acid with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCI) to form the anhydride.", "Starting Materials": [ "N-Benzyloxycarbonylaspartic acid", "Dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCI)" ], "Reaction": [ "Step 1: Dissolve N-Benzyloxycarbonylaspartic acid and DCC/DCCI in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 3: Filter the mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain pure D-Benzyloxycarbonylaspartic Anhydride." ] } | |

CAS RN |

75443-52-8 |

Product Name |

D-Benzyloxycarbonylaspartic Anhydride |

Molecular Formula |

C₁₂H₁₁NO₅ |

Molecular Weight |

249.22 |

synonyms |

(R)-N-(Benzyloxycarbonyl)aspartic Anhydride; N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Phenylmethyl Ester; _x000B_N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Benzyl Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)